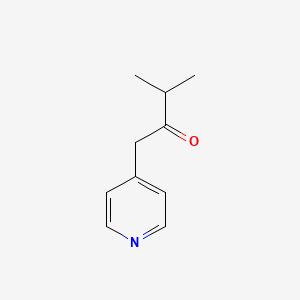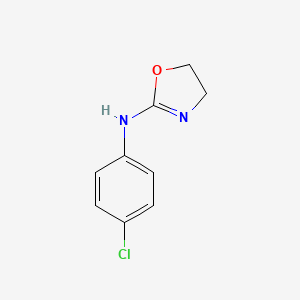![molecular formula C14H17N5O3 B14006745 Ethyl 2-[(5-amino-1-benzyltriazol-4-yl)methylamino]-2-oxoacetate CAS No. 50486-80-1](/img/structure/B14006745.png)
Ethyl 2-[(5-amino-1-benzyltriazol-4-yl)methylamino]-2-oxoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, [[[5-amino-1-(phenylmethyl)-1h-1,2,3-triazol-4-yl]methyl]amino]oxo-, ethyl ester is a complex organic compound that belongs to the class of triazoles Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [[[5-amino-1-(phenylmethyl)-1h-1,2,3-triazol-4-yl]methyl]amino]oxo-, ethyl ester typically involves multiple steps. One common method is the cycloaddition reaction between azides and alkynes to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions followed by purification processes such as crystallization and chromatography. The reaction conditions are optimized to ensure high yield and purity, often involving the use of specialized reactors and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, [[[5-amino-1-(phenylmethyl)-1h-1,2,3-triazol-4-yl]methyl]amino]oxo-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the triazole ring or other functional groups.
Substitution: The amino and ester groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Acetic acid, [[[5-amino-1-(phenylmethyl)-1h-1,2,3-triazol-4-yl]methyl]amino]oxo-, ethyl ester has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of acetic acid, [[[5-amino-1-(phenylmethyl)-1h-1,2,3-triazol-4-yl]methyl]amino]oxo-, ethyl ester involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects. The exact pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Acetic acid, [[[5-amino-1-(phenylmethyl)-1h-1,2,3-triazol-4-yl]methyl]amino]oxo-, methyl ester
- Acetic acid, [[[5-amino-1-(phenylmethyl)-1h-1,2,3-triazol-4-yl]methyl]amino]oxo-, propyl ester
Uniqueness
The uniqueness of acetic acid, [[[5-amino-1-(phenylmethyl)-1h-1,2,3-triazol-4-yl]methyl]amino]oxo-, ethyl ester lies in its specific functional groups and their arrangement. This structure imparts unique chemical properties and reactivity, making it suitable for specific applications that other similar compounds may not be able to achieve.
Eigenschaften
CAS-Nummer |
50486-80-1 |
|---|---|
Molekularformel |
C14H17N5O3 |
Molekulargewicht |
303.32 g/mol |
IUPAC-Name |
ethyl 2-[(5-amino-1-benzyltriazol-4-yl)methylamino]-2-oxoacetate |
InChI |
InChI=1S/C14H17N5O3/c1-2-22-14(21)13(20)16-8-11-12(15)19(18-17-11)9-10-6-4-3-5-7-10/h3-7H,2,8-9,15H2,1H3,(H,16,20) |
InChI-Schlüssel |
ZBLUTWXQFJTHRW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=O)NCC1=C(N(N=N1)CC2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


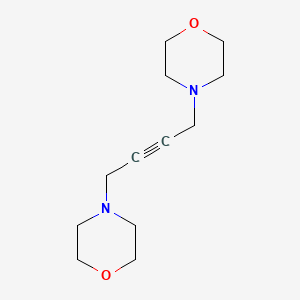
![2-[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-morpholin-4-ylethanone;ethanesulfonic acid](/img/structure/B14006686.png)
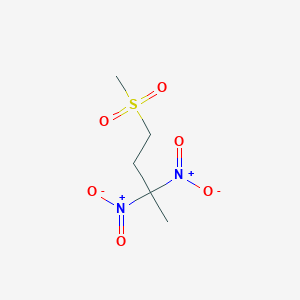

![1-(2-Methyl-1-phenyl-1,4-dihydropyrrolo[3,2-b]indol-3-yl)ethan-1-one](/img/structure/B14006698.png)
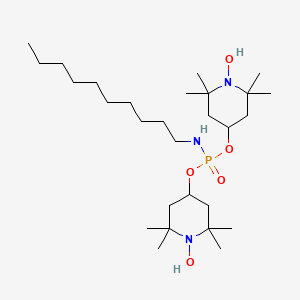
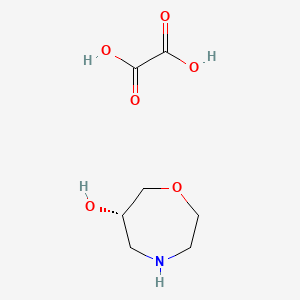
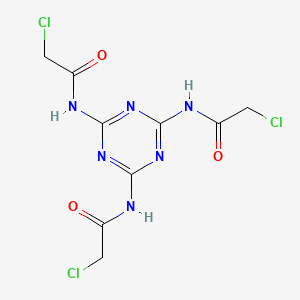
![5-Methoxy-3-(methoxymethyl)pyrimido[5,4-e][1,2,4]triazine](/img/structure/B14006711.png)
![6-Bromo-4-ethynyl-1-tosyl-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one](/img/structure/B14006717.png)
